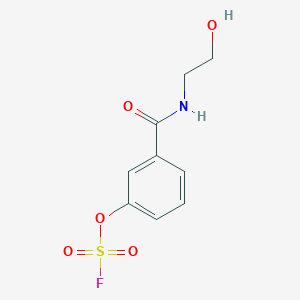
1-氟磺酰氧基-3-(2-羟乙基氨基甲酰基)苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is known for its potential in drug synthesis, material science, and other fields due to its distinctive chemical properties.
科学研究应用
1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene has a wide range of applications in scientific research, including:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene typically involves the introduction of a fluorosulfonyl group to a benzene ring. One common method is through direct fluorosulfonylation using fluorosulfonyl radicals. This approach is concise and efficient, producing sulfonyl fluorides under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often involve the use of bench-stable redox-active fluorosulfonyl radical precursors. These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product .
化学反应分析
Types of Reactions
1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically mild, ensuring that the integrity of the compound is maintained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfonyl fluorides, while substitution reactions can yield a variety of functionalized benzene derivatives .
作用机制
The mechanism of action of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorosulfonyl group is highly reactive, allowing it to form stable bonds with various biological molecules. This reactivity is crucial for its applications in drug discovery and chemical biology .
相似化合物的比较
Similar Compounds
Sulfonyl Fluorides: These compounds share the fluorosulfonyl group and have similar reactivity and applications.
Fluorosulfonylated Benzene Derivatives: These compounds have similar structures and are used in related fields of research.
Uniqueness
1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene is unique due to its specific combination of functional groups, which provides it with distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific applications.
属性
IUPAC Name |
1-fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO5S/c10-17(14,15)16-8-3-1-2-7(6-8)9(13)11-4-5-12/h1-3,6,12H,4-5H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADLRYAHILDXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
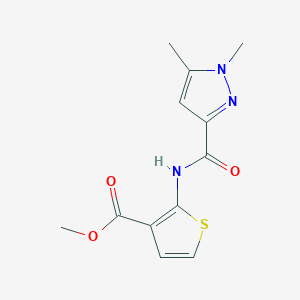
![4-({[(4-Chlorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2477524.png)
![2-Cyclopropyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2477525.png)
![3-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2477526.png)
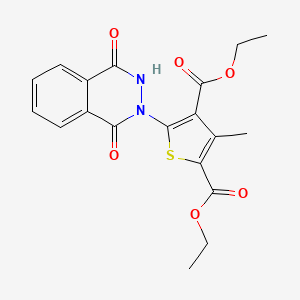
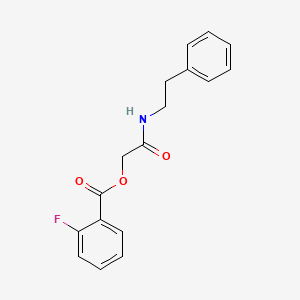
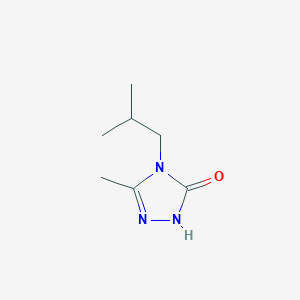
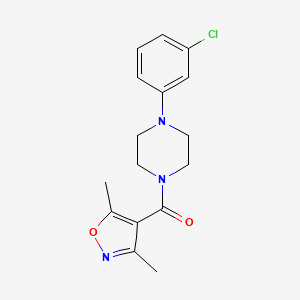
![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2477534.png)
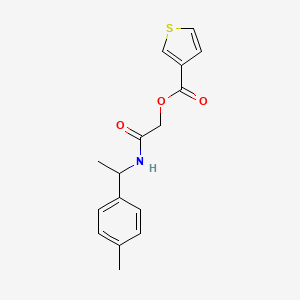
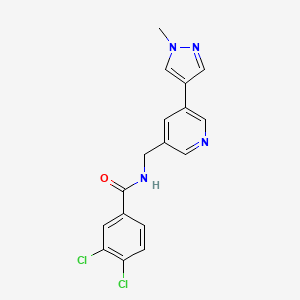
![1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2477537.png)
![ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2477538.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide](/img/new.no-structure.jpg)
